2,4,5-Trimethoxy toluene

Description

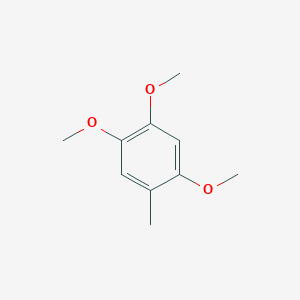

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBBNSZJILFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505510 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14894-74-7 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trimethoxy Toluene

Established Synthetic Routes for 2,4,5-Trimethoxy Toluene (B28343)

The synthesis of 2,4,5-Trimethoxytoluene can be approached from several precursors, primarily through the reduction of a functionalized benzaldehyde (B42025) or by constructing the aromatic ring's substitution pattern from a simpler starting material.

Reduction of 2,4,5-Trimethoxybenzaldehyde (B179766) as a Precursor

A primary and direct route to 2,4,5-Trimethoxytoluene involves the reduction of the aldehyde functional group of 2,4,5-Trimethoxybenzaldehyde. This precursor can be efficiently synthesized from natural sources; for instance, ozonolysis of asarone (B600218), a component of Indonesian Calamus oil, yields 2,4,5-Trimethoxybenzaldehyde with high purity (92-95%) scholaris.ca. Once the aldehyde is obtained, the carbonyl group (C=O) is converted into a methylene (B1212753) group (-CH2-), which in this case corresponds to the desired methyl group of the toluene derivative. Two principal methods for this deoxygenation are the Wolff-Kishner reduction and catalytic hydrogenation.

The Wolff-Kishner reduction is a robust method for converting aldehydes and ketones to their corresponding alkanes under basic conditions wikipedia.orgquora.comlibretexts.org. The reaction first involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) libretexts.org. Subsequent heating in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), and a high-boiling point solvent like ethylene (B1197577) glycol, leads to the decomposition of the hydrazone masterorganicchemistry.com. This decomposition releases nitrogen gas, a thermodynamically favorable process that drives the reaction to completion, and forms a carbanion that is then protonated to yield the final alkane product quora.commasterorganicchemistry.com. The Huang-Minlon modification, a one-pot version of this reaction, improves yields and reduces reaction times by distilling off water and excess hydrazine before heating to high temperatures (around 200°C) wikipedia.orgmasterorganicchemistry.com. Because it is performed in strong base, this method is highly suitable for substrates that are sensitive to acid alfa-chemistry.com.

Catalytic hydrogenation offers an alternative reduction pathway under different conditions. This method involves the reaction of the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst tcichemicals.com. While various catalysts can be employed, modified skeleton nickel catalysts have proven effective for the reduction of related trimethoxybenzaldehyde isomers google.com. The reaction typically requires elevated temperatures and pressures to proceed efficiently. For the analogous reduction of 3,4,5-trimethoxybenzaldehyde, high conversion rates and excellent yields have been achieved google.com.

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Wolff-Kishner Reduction (Huang-Minlon Mod.) | Hydrazine (NH₂NH₂), KOH or NaOH | High Temp (~200°C) in Ethylene Glycol masterorganicchemistry.comalfa-chemistry.com | Excellent for acid-sensitive substrates alfa-chemistry.com | Requires harsh basic conditions and high heat; not suitable for base-sensitive substrates masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., modified skeleton Ni) | 150-165°C, 5-7 MPa H₂ pressure google.com | High yield (~98%) and conversion (~100%) google.com | Requires specialized high-pressure equipment |

Alternative Synthetic Approaches to the 2,4,5-Trimethoxy Aromatic Scaffold

Beyond the reduction of a pre-formed aldehyde, the 2,4,5-trimethoxy aromatic scaffold can be constructed from simpler, more readily available aromatic compounds. An illustrative strategy, demonstrated for the related 3,4,5-isomer, begins with p-cresol (B1678582) mdma.chwikipedia.org. This multi-step synthesis involves systematically adding the required functional groups to the benzene (B151609) ring. The process typically includes:

Bromination : The aromatic ring is first halogenated, adding bromine atoms at specific positions to direct subsequent reactions.

Methoxylation : The bromine atoms are then replaced by methoxy (B1213986) groups through a nucleophilic substitution reaction, often using sodium methoxide (B1231860) wikipedia.org.

Further Functionalization and Methylation : Additional steps modify other functional groups and add the final methyl groups to achieve the desired trimethoxy structure mdma.ch.

This bottom-up approach provides versatility, allowing for the synthesis of various isomers by altering the sequence of reactions and the initial starting material.

Functional Group Interconversions and Derivatization Strategies

2,4,5-Trimethoxytoluene can serve as a starting material for the synthesis of more complex molecules through various chemical transformations, including oxidation and reactions with electrophiles.

Oxidative Transformations of 2,4,5-Trimethoxy Toluene

The electron-rich nature of the 2,4,5-Trimethoxytoluene ring, due to the presence of three electron-donating methoxy groups, makes it susceptible to oxidation. Such reactions can alter the aromatic system itself, often leading to the formation of quinone derivatives.

Reactions with Electrophiles and Nucleophiles

The reactivity of the aromatic ring in 2,4,5-Trimethoxytoluene is dominated by the powerful activating and directing effects of its substituents.

Reactions with Electrophiles: An electrophile is a species that accepts a pair of electrons to form a new covalent bond minia.edu.eg. In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring oneonta.edu. The substituents on the 2,4,5-Trimethoxytoluene ring—one methyl group and three methoxy groups—are all electron-donating and classified as activating groups libretexts.org. They increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself libretexts.orglibretexts.org.

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves libretexts.org. In 2,4,5-Trimethoxytoluene, the C3 position is sterically hindered. The only available position for substitution is C6, which is ortho to the C1-methyl and C5-methoxy groups, and para to the C2-methoxy group. Due to this strong, concerted activation, electrophilic substitution is expected to occur almost exclusively at the C6 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents & Catalyst | Electrophile | Expected Product with 2,4,5-Trimethoxytoluene |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ libretexts.org | NO₂⁺ (Nitronium ion) minia.edu.eg | 6-Nitro-2,4,5-trimethoxytoluene |

| Bromination | Br₂, FeBr₃ youtube.com | Br⁺ | 6-Bromo-2,4,5-trimethoxytoluene |

| Sulfonation | Fuming H₂SO₄ or SO₃, H₂SO₄ oneonta.edu | SO₃ | 2,4,5-Trimethoxy-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ oneonta.edu | RCO⁺ (Acylium ion) | 1-(2,4,5-Trimethoxy-6-methylphenyl)ketone |

Reactions with Nucleophiles: A nucleophile is a reactant that provides a pair of electrons to form a new bond quora.com. The aromatic ring of 2,4,5-Trimethoxytoluene is highly electron-rich and therefore not susceptible to direct attack by nucleophiles. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, which this compound lacks.

However, derivatives of 2,4,5-Trimethoxytoluene can react with nucleophiles. For example, if the compound were oxidized to its corresponding 1,4-quinone derivative (as discussed in 2.2.1.1), the resulting quinone would be an excellent electrophile. Quinones readily undergo conjugate addition reactions (Michael addition) with a variety of nucleophiles, including sulfur-based nucleophiles researchgate.net. This two-step process—oxidation followed by nucleophilic addition—provides a pathway to further functionalize the molecular scaffold.

Considerations of Aromaticity and Reactivity in the 2,4,5-Trimethoxy System

The chemical behavior of this compound is fundamentally governed by the electronic properties of its substituents and their interaction with the aromatic π-system. The benzene ring is substituted with one methyl (-CH₃) group and three methoxy (-OCH₃) groups. Both types of substituents are classified as activating groups in the context of electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.org

The methoxy group is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as a +M (positive mesomeric) effect. This donation significantly increases the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I effect). libretexts.org

In the this compound molecule, the cumulative effect of three strong activating methoxy groups and one weak activating methyl group renders the aromatic ring exceptionally electron-rich and highly reactive towards electrophiles. libretexts.org The positions of these groups also determine the regioselectivity of substitution reactions. Activating groups are known to direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

In this specific substitution pattern:

The C1 position is occupied by the methyl group.

The C2, C4, and C5 positions are occupied by methoxy groups.

This leaves the C3 and C6 positions as potential sites for electrophilic attack. The C3 position is sterically hindered by the adjacent substituents at C2 and C4. In contrast, the C6 position is adjacent to the C5-methoxy group and the C1-methyl group, making it the most sterically accessible and electronically favorable site for substitution. The powerful directing effects of the methoxy groups strongly favor substitution at the available ortho and para positions, which in this case points unequivocally to the C6 position. Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity at the C6 position.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|---|

| -CH₃ | 1 | +I (Inductive) | Weakly Activating | Ortho, Para |

| -OCH₃ | 2 | +M (Mesomeric), -I (Inductive) | Strongly Activating | Ortho, Para |

| -OCH₃ | 4 | +M (Mesomeric), -I (Inductive) | Strongly Activating | Ortho, Para |

Catalytic Approaches in the Synthesis and Modification of this compound

Catalysis plays a crucial role in both the efficient synthesis and the subsequent chemical modification of substituted aromatic compounds like this compound.

Catalytic Synthesis:

The synthesis of polysubstituted aromatic ethers can be achieved through various routes, often employing catalysts to improve yield and selectivity. One common strategy involves the catalytic modification of a pre-existing substituted phenol. For instance, a patented process for a related isomer, 3,4,5-trimethoxytoluene (B53474), starts with p-cresol. The process involves bromination to form 2,6-dibromo-p-cresol, followed by a methoxylation reaction using sodium methoxide. This key step is facilitated by a cuprous iodide catalyst, which enables the substitution of the bromine atoms with methoxy groups. google.com The final step is a methylation reaction. google.com

Another relevant catalytic method is the reduction of a corresponding benzaldehyde. The synthesis of 3,4,5-trimethoxytoluene has been demonstrated via the hydrogenation of 3,4,5-trimethoxybenzaldehyde. This reaction uses a modified skeleton nickel catalyst, achieving a 100% conversion rate and a yield of up to 99%. google.com This catalytic hydrogenation offers a high-efficiency alternative to more polluting traditional methods. google.com While these examples pertain to an isomer, similar catalytic principles of methoxylation and reduction are applicable to the synthesis of this compound from appropriately substituted precursors.

Catalytic Modification:

The high reactivity of the this compound ring influences the conditions required for catalytic modifications. Many standard electrophilic aromatic substitution reactions that typically require a catalyst may proceed under milder conditions for this highly activated substrate. libretexts.org

Halogenation: The bromination or chlorination of benzene typically requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to generate the electrophile. minia.edu.egyoutube.com For a highly activated ring like this compound, this reaction may proceed rapidly with little to no catalyst required.

Nitration: This reaction introduces a nitro group (-NO₂) onto the ring and is traditionally catalyzed by sulfuric acid (H₂SO₄) in combination with nitric acid (HNO₃). minia.edu.egoneonta.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Given the substrate's reactivity, milder nitrating agents or lower temperatures might be sufficient.

Friedel-Crafts Reactions: Alkylation and acylation, which introduce alkyl and acyl groups respectively, are classic examples of catalyzed electrophilic aromatic substitutions. They generally require a strong Lewis acid catalyst like AlCl₃. oneonta.edu However, a significant limitation of Friedel-Crafts alkylation is that the catalyst cannot be used with rings that are strongly deactivated; conversely, highly activated rings can lead to side reactions like polyalkylation.

Oxidation: Catalytic oxidation can be employed to modify the methyl side chain. The gas-phase selective oxidation of toluene to benzaldehyde has been studied using catalysts such as V₂O₅-Ag₂O supported on η-Al₂O₃. researchgate.net Such catalytic systems are designed to selectively oxidize the methyl group while leaving the aromatic ring intact. researchgate.net

Table 2: Common Catalytic Transformations for Aromatic Systems

| Reaction Type | Typical Catalyst | Electrophile | Relevance to this compound |

|---|---|---|---|

| Halogenation (e.g., Bromination) | FeBr₃ | Br⁺ | Catalyst may not be required due to high ring activation. minia.edu.eg |

| Nitration | H₂SO₄ | NO₂⁺ | Milder conditions are likely sufficient. libretexts.orgoneonta.edu |

| Friedel-Crafts Alkylation | AlCl₃ | R⁺ (Carbocation) | High ring activation may lead to side reactions. |

| Friedel-Crafts Acylation | AlCl₃ | R-C=O⁺ (Acylium ion) | Standard method for introducing an acyl group. |

Medicinal Chemistry and Pharmacological Investigations of 2,4,5 Trimethoxy Toluene Derivatives

2,4,5-Trimethoxy Toluene (B28343) as a Structural Motif in Bioactive Compounds

The 2,4,5-trimethoxyphenyl group is a key structural feature in a number of bioactive molecules. Most notably, it forms the core of 2,4,5-trimethoxyamphetamine (TMA-2), a phenethylamine and amphetamine derivative known for its psychedelic properties. wikipedia.org The specific arrangement of the three methoxy (B1213986) groups on the phenyl ring in the 2, 4, and 5 positions is a critical determinant of its pharmacological activity. This substitution pattern is considered particularly important for potent psychoactive effects when compared to other positional isomers of trimethoxyamphetamine. wikipedia.org

Beyond the realm of psychoactive amphetamines, the 2,4,5-trimethoxy-substituted phenyl ring is also found in other classes of compounds investigated for different biological activities. For instance, chalcones bearing the 2,4,5-trimethoxy substitution have been synthesized and evaluated for potential anticancer and antioxidant properties. researchgate.net While the related compound 3,4,5-trimethoxytoluene (B53474) is used as a chemical intermediate in the synthesis of the antioxidant Coenzyme Q10 and its analogue Idebenone, the 2,4,5-substitution pattern is more directly associated with compounds targeting the central nervous system. scimplify.comnbinno.com

Pharmacological Characterization of 2,4,5-Trimethoxyamphetamine (TMA-2) and Related Analogues

TMA-2 is a well-characterized serotonergic psychedelic. wikipedia.org Its effects are primarily mediated by its interaction with serotonin receptors, and its potency is significantly influenced by its specific chemical structure. nih.govdrugsandalcohol.ie

The interaction of TMA-2 with various neurotransmitter receptors has been quantified to elucidate its mechanism of action.

TMA-2's primary pharmacological activity is attributed to its function as a serotonin 5-HT2A receptor agonist. drugsandalcohol.ie Research has determined its binding affinity (Ki) for the human 5-HT2A receptor to be 1300 nM. wikipedia.org Functional assays have further characterized it as a partial agonist at this receptor, with a half-maximal effective concentration (EC₅₀) of 190 nM and a maximal efficacy (Eₘₐₓ) of 84% relative to serotonin. wikipedia.org The compound is also active at the serotonin 5-HT2B receptor and shows much lower activity at the 5-HT2C receptor. wikipedia.org An earlier study reported a Ki of 1,650 nM at the broader 5-HT2 receptor classification. wikipedia.org

| Receptor | Parameter | Value |

|---|---|---|

| Human Serotonin 5-HT2A | Binding Affinity (Ki) | 1300 nM |

| Half-Maximal Effective Concentration (EC50) | 190 nM | |

| Maximal Efficacy (Emax) | 84% (relative to Serotonin) | |

| Serotonin 5-HT2B | Activity | Active |

| Serotonin 5-HT2C | Activity | Weakly Active |

The interaction of TMA-2 with the Trace Amine-Associated Receptor 1 (TAAR1) has been investigated in non-human species. Studies have shown that TMA-2 was inactive at the mouse TAAR1. wikipedia.org However, it did demonstrate binding affinity for the rat TAAR1, with a reported Ki value of 3,100 nM. wikipedia.org Its activity at the human TAAR1 has not been assessed. wikipedia.org

Structure-activity relationship studies reveal how minor changes to the chemical structure of TMA-2 can significantly alter its pharmacological properties.

Importance of Alpha-Methylation : The presence of an alpha-methyl group (which classifies TMA-2 as an amphetamine) is crucial for its activity. This group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), increasing its bioavailability and duration of action. The non-alpha-methylated counterpart, 2,4,5-trimethoxyphenethylamine, is reportedly inactive, highlighting the critical role of this functional group.

Positional Isomerism : The specific 2,4,5-substitution pattern of the methoxy groups is key to TMA-2's potency. Its positional isomer, 3,4,5-trimethoxyamphetamine (TMA), is significantly less potent. wikipedia.orgdrugsandalcohol.ie

Substitution at the 4-Position : Replacing the 4-methoxy group of TMA-2 with a more lipophilic 4-methyl group results in 2,5-dimethoxy-4-methylamphetamine (DOM). DOM is approximately ten times more potent than TMA-2, demonstrating that the substituent at this position has a profound impact on activity. wikipedia.orgdrugsandalcohol.ie

Alkoxy Group Extension : In related series of 2,5-dimethoxyamphetamines and phenethylamines, extending the length of the 4-alkoxy group generally leads to an increase in binding affinities at both the 5-HT2A and 5-HT2C receptors. nih.gov

Receptor Binding Profiles and Ligand Efficacy Studies

Neurobiological and Neurotoxicological Studies on 2,4,5-Trimethoxymethamphetamine Metabolites

Research into the neurotoxic potential of 2,4,5-trimethoxy-substituted amphetamines has often focused on metabolites of the structurally related compound 3,4-methylenedioxymethamphetamine (MDMA). One such key metabolite is 2,4,5-trihydroxymethamphetamine (THMA). nih.govnih.gov

Studies involving the direct administration of THMA into the brains of rats have demonstrated its neurotoxic potential. nih.govnih.gov A single intraventricular injection of THMA was found to cause a significant and lasting depletion of regional brain serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govresearchgate.net These findings are consistent with damage to serotonin neurons. nih.gov Furthermore, this neurotoxic effect was shown to be dependent on the serotonin transporter, as it could be blocked by the administration of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. nih.govnih.govresearchgate.net

Despite its demonstrated neurotoxic capabilities when administered directly, the role of THMA in the neurotoxicity of its parent compound (MDMA) in vivo is less certain. nih.gov Efforts to detect THMA in the brains of animals treated with high, neurotoxic doses of MDMA have been unsuccessful. nih.govresearchgate.net This was not due to the instability of the THMA molecule, as exogenously administered THMA was readily detectable in the rat brain for several hours. nih.govnih.gov

Additionally, the thioether conjugate of THMA, 6-(N-acetylcystein-S-yl)-2,4,5-trihydroxymethamphetamine (6-NAC-THMA), was synthesized and evaluated. This conjugate did not produce any detectable lasting changes in cortical 5-HT or 5-HIAA levels, indicating a lack of significant serotonergic neurotoxic activity. nih.govresearchgate.net These findings have cast doubt on whether THMA or its N-acetylcysteine conjugate are the primary metabolites responsible for the serotonergic neurotoxicity observed after MDMA administration. nih.govnih.gov

Anticancer Activity of Trimethoxyphenyl-Containing Compounds

The trimethoxyphenyl moiety is a significant pharmacophore in the design of novel anticancer agents. Its substitution pattern on the phenyl ring plays a crucial role in the biological activity of the compounds. This section will delve into the established role of the 3,4,5-trimethoxyphenyl group as a tubulin polymerization inhibitor and explore the emerging potential of the 2,4,5-trimethoxy toluene scaffold in the development of new cancer therapeutics.

The Role of the 3,4,5-Trimethoxyphenyl Moiety in Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl (TMP) group is a key structural feature in a multitude of potent tubulin polymerization inhibitors, many of which target the colchicine binding site. researchgate.nettandfonline.comnih.gov This moiety is critical for the high binding affinity of these compounds to tubulin, the protein subunit of microtubules. researchgate.net By interfering with tubulin polymerization, these agents disrupt the formation and dynamics of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. tandfonline.com

The natural product combretastatin A-4 (CA-4) is a prominent example of a potent tubulin inhibitor that features the 3,4,5-trimethoxyphenyl ring. tandfonline.comnih.gov The TMP moiety in CA-4 and its analogues occupies a specific pocket within the colchicine binding site on β-tubulin. nih.gov The three methoxy groups are positioned to form favorable interactions with amino acid residues in this pocket, such as Cys-β241, which is a key interaction for many inhibitors binding to this site. mdpi.com

Numerous synthetic compounds incorporating the 3,4,5-trimethoxyphenyl scaffold have been developed and have demonstrated significant anticancer activity. These include derivatives based on various heterocyclic systems such as pyridines, triazoles, and quinolines. tandfonline.comnih.govnih.gov For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin A-4 and exhibited potent antiproliferative activity against several human cancer cell lines, including HeLa, MCF-7, and A549. tandfonline.com The most active compound in this series demonstrated the ability to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest. tandfonline.com

Similarly, 1,2,4-triazole-based compounds containing the N-methyl-5-indolyl moiety alongside the 3,4,5-trimethoxyphenyl group have shown potent inhibition of tubulin polymerization and cytotoxicity against a range of cancer cells, including multidrug-resistant (MDR) cell lines. nih.gov Molecular modeling studies have confirmed that these compounds fit well within the colchicine binding site, with the trimethoxyphenyl moiety playing a crucial role in the binding interactions. nih.gov

The following table summarizes the in vitro antiproliferative activity of representative compounds containing the 3,4,5-trimethoxyphenyl moiety against various cancer cell lines.

| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa | 0.047 | tandfonline.com |

| Compound 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | MCF-7 | 0.09 | tandfonline.com |

| Compound 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | A549 | 0.90 | tandfonline.com |

| Compound 7 | 1,2,4-triazole with N-methyl-5-indolyl | NCI-H460 (Lung) | 0.0019 | nih.gov |

| Compound 7 | 1,2,4-triazole with N-methyl-5-indolyl | MCF-7 (Breast) | 0.0024 | nih.gov |

| Compound 7 | 1,2,4-triazole with N-methyl-5-indolyl | SF-268 (CNS) | 0.0016 | nih.gov |

Implications for the this compound Scaffold in Anticancer Agent Design

While the 3,4,5-substitution pattern has been extensively studied, the 2,4,5-trimethoxy arrangement, particularly on a toluene scaffold (a benzene (B151609) ring with a methyl group), also holds significant promise for the design of novel anticancer agents. Research into compounds derived from 2,4,5-trimethoxybenzaldehyde (B179766) (asaronaldehyde), which can be considered a precursor to a 2,4,5-trimethoxyphenyl scaffold, has yielded promising results. researchgate.net

A notable class of compounds derived from this scaffold are chalcones. Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds. researchgate.net A study on 2,4,5-trimethoxy chalcones and their analogues revealed that these compounds possess antiproliferative and cell cycle arresting properties. researchgate.net Specifically, certain chalcone (B49325) derivatives were found to induce G2/M phase cell cycle arrest in breast cancer cells, a mechanism consistent with the disruption of microtubule dynamics. researchgate.net

The structure-activity relationship of these 2,4,5-trimethoxy chalcones indicated that modifications to the second aromatic ring significantly influence their anticancer activity. researchgate.net For example, the introduction of methoxy, chloro, or bromo groups at the para-position of the second phenyl ring was explored to understand its effect on antitumor activity. researchgate.net

The table below presents the cytotoxic activity of selected 2,4,5-trimethoxy chalcone analogues against different cancer cell lines.

| Compound | Modification on Second Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 3a | 4-Methoxy | MCF-7 | 14.2 | researchgate.net |

| Compound 3a | 4-Methoxy | A549 | 19.8 | researchgate.net |

| Compound 5a | 4-Chloro | MCF-7 | 15.4 | researchgate.net |

| Compound 5a | 4-Chloro | A549 | 21.2 | researchgate.net |

The findings for 2,4,5-trimethoxy chalcones suggest that the 2,4,5-trimethoxyphenyl moiety is a viable scaffold for the development of new anticancer agents. While the mechanism of action may also involve tubulin interaction, as is common for many chalcone derivatives, further research is needed to fully elucidate the specific molecular targets and pathways affected by compounds bearing this particular substitution pattern. The ability of these compounds to induce cell cycle arrest highlights their potential as leads for further optimization in cancer drug discovery. researchgate.net The exploration of other heterocyclic and acyclic derivatives based on the this compound core could lead to the identification of novel and potent anticancer therapeutics.

Metabolic Fate and Biotransformation of 2,4,5 Trimethoxy Toluene and Its Derivatives

Identification of Metabolic Pathways

The metabolism of 2,4,5-Trimethoxytoluene is anticipated to proceed through two primary types of Phase I reactions: hydroxylation and O-demethylation. These pathways are common for aromatic compounds and are designed to increase their water solubility, facilitating their subsequent conjugation and excretion.

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the molecule. For 2,4,5-Trimethoxytoluene, hydroxylation can occur at two main sites:

Benzylic Hydroxylation: The methyl group attached to the benzene (B151609) ring is a likely target for hydroxylation, which would convert it into a benzyl (B1604629) alcohol derivative. This is a common metabolic route for toluene (B28343) and its derivatives. nih.gov

Aromatic Hydroxylation: A hydroxyl group could also be added directly to the aromatic ring, although the existing methoxy (B1213986) groups may influence the position of this addition.

O-Demethylation: This reaction involves the removal of a methyl group from one or more of the methoxy (-OCH3) groups, converting them into hydroxyl groups. Given the presence of three methoxy groups in 2,4,5-Trimethoxytoluene, this is expected to be a significant metabolic pathway. The removal of these methyl groups exposes a polar hydroxyl group, which can then undergo Phase II conjugation reactions.

These initial metabolic steps are crucial for detoxifying the compound and preparing it for elimination from the body.

Enzyme Systems Involved in Biotransformation

The biotransformation of 2,4,5-Trimethoxytoluene is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov These enzymes are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics. nih.govresearchgate.net

The specific CYP isozymes likely involved in the metabolism of 2,4,5-Trimethoxytoluene can be inferred from studies on similar substrates. For instance, the metabolism of toluene is known to be mediated by CYP2E1 and CYP1A2 at low concentrations, and by CYP2C8 and CYP2B6 at higher concentrations. nih.gov Therefore, it is plausible that these or other related CYP isozymes are responsible for the hydroxylation and O-demethylation of 2,4,5-Trimethoxytoluene.

Following the initial Phase I reactions catalyzed by CYP enzymes, the resulting metabolites, which now possess reactive hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous molecules like glucuronic acid or sulfate (B86663). This further increases the water solubility of the metabolites, making them readily excretable in urine or bile.

Characterization of Metabolites and Their Biological Significance

Based on the proposed metabolic pathways, several key metabolites of 2,4,5-Trimethoxytoluene can be predicted. The identification and characterization of these metabolites are typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). springernature.comnih.govnih.gov

Predicted Metabolites:

Hydroxylated Metabolites:

(2,4,5-Trimethoxyphenyl)methanol: Formed via hydroxylation of the methyl group.

Hydroxylated ring derivatives: Formed by the addition of a hydroxyl group to the aromatic ring.

O-Demethylated Metabolites:

Various dimethoxy-hydroxytoluene and monomethoxy-dihydroxytoluene isomers resulting from the removal of one or two methyl groups from the methoxy substituents.

Combination Metabolites:

Metabolites that have undergone both hydroxylation and O-demethylation.

The biological significance of these metabolites is linked to their potential reactivity and their route of excretion. The introduction of hydroxyl groups generally leads to a decrease in the pharmacological or toxicological activity of the parent compound and facilitates its rapid elimination. However, in some cases, metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxicity. The study of the biological activities of these predicted metabolites would be crucial to fully understand the toxicological profile of 2,4,5-Trimethoxytoluene.

Interactive Data Table: Predicted Metabolic Pathways and Metabolites of 2,4,5-Trimethoxytoluene

| Metabolic Pathway | Enzyme System | Predicted Metabolite | Potential Biological Significance |

| Benzylic Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP1A2) | (2,4,5-Trimethoxyphenyl)methanol | Increased water solubility, facilitation of excretion. |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-2,4,5-trimethoxytoluene isomers | Increased polarity, preparation for Phase II conjugation. |

| O-Demethylation | Cytochrome P450 | Dimethoxy-hydroxytoluene isomers | Significant increase in polarity, detoxification. |

| Monomethoxy-dihydroxytoluene isomers | Further increase in polarity, enhanced elimination. | ||

| Phase II Conjugation | UGTs, SULTs | Glucuronide and sulfate conjugates | Highly water-soluble, readily excreted. |

Interactive Data Table: Analytical Methods for Metabolite Characterization

| Analytical Technique | Application in Metabolite Analysis | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation and identification of volatile metabolites. | Retention time, mass-to-charge ratio, fragmentation pattern. ojp.gov |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separation and identification of non-volatile and polar metabolites. | Retention time, accurate mass measurement, structural information from tandem MS. nih.gov |

Computational and Theoretical Studies on 2,4,5 Trimethoxy Toluene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. dergipark.org.trresearchgate.net For aromatic compounds like 2,4,5-Trimethoxy toluene (B28343), DFT methods can accurately predict molecular structure, charge distribution, and frontier molecular orbitals, which are key to understanding chemical behavior. researchgate.net

Studies on structurally related methoxy-substituted aromatic compounds provide a framework for the expected electronic characteristics of 2,4,5-Trimethoxy toluene. The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua For this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be centers of high electron density (negative potential), while the aromatic protons and the methyl group would exhibit a more positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the reactivity of the molecule. These include ionization potential, electron affinity, and electronegativity. derpharmachemica.com Computational analyses of similar compounds, such as asarone (B600218) isomers, have utilized DFT methods like B3LYP with a 6-31G** basis set to study these parameters. derpharmachemica.com Such studies also investigate how properties like dipole moment and thermodynamic parameters (enthalpy, Gibbs free energy) change with temperature or in different solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM). derpharmachemica.com

Table 1: Representative Data from Quantum Chemical Calculations for Aromatic Compounds

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.0 to -9.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 6.5 to 8.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 1.0 to 3.0 Debye |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 8.0 to 9.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 to 1.5 eV |

Note: The values in this table are illustrative and based on calculations for structurally similar methoxy-substituted aromatic molecules. Specific values for this compound would require direct computational analysis.

Molecular Docking and Dynamics Simulations for Derivative-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. dtic.milarxiv.org While specific studies on this compound derivatives are not extensively documented, research on other trimethoxyphenyl compounds demonstrates the utility of these methods in drug discovery and toxicology. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on binding affinity or free energy. nih.gov For example, docking studies on novel trimethoxyphenyl pyridine (B92270) derivatives have been used to investigate their binding mode to tubulin, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. nih.gov Such studies can predict binding energies and highlight crucial amino acid residues involved in the interaction. dtic.milresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. arxiv.orgresearchgate.net MD simulations provide a more detailed view of the complex's stability, conformational changes, and the role of solvent molecules. jafmonline.net These simulations solve Newton's equations of motion for all atoms in the system, offering insights into the flexibility of the binding pocket and the ligand, and providing a more accurate estimation of binding free energies. arxiv.org

For hypothetical derivatives of this compound, these computational techniques could be used to screen for potential biological targets and to rationalize their mechanism of action at a molecular level. The trimethoxy phenyl moiety is a common structural feature in many biologically active compounds, and understanding its interaction patterns through docking and MD is crucial for designing new therapeutic agents. nih.gov

Table 2: Illustrative Output from a Molecular Docking Simulation

| Ligand (Derivative) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Derivative A | Kinase X | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |

| VAL 60, ILE 140 | Hydrophobic | |||

| Hypothetical Derivative B | Receptor Y | -7.2 | SER 210, ASN 212 | Hydrogen Bond |

| PHE 250, TRP 300 | Pi-Pi Stacking |

Note: This table presents hypothetical data to illustrate the typical findings from a molecular docking study.

Theoretical Insights into Aromaticity and Tautomerism

Aromaticity

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. masterorganicchemistry.com The core of this compound is a benzene (B151609) ring, a quintessential aromatic system. Its aromaticity can be explained by Hückel's rule, which states that a planar, cyclic, conjugated system with (4n + 2) π-electrons will be aromatic, where n is a non-negative integer. libretexts.orglibretexts.org The benzene ring in this compound has 6 π-electrons (n=1), fulfilling this criterion. masterorganicchemistry.com

Computational chemistry provides quantitative descriptors to assess the degree of aromaticity. These include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant π-electron delocalization and aromatic character. mdpi.com

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. mdpi.com

For this compound, these calculations would confirm the high aromaticity of the substituted benzene ring, which is responsible for its characteristic stability and reactivity, such as its propensity to undergo electrophilic substitution rather than addition reactions. masterorganicchemistry.com

Tautomerism

Tautomers are structural isomers of a chemical compound that readily interconvert. nih.gov This phenomenon typically involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. orientjchem.org The parent this compound molecule itself does not have functional groups that would lead to significant tautomerism.

However, theoretical studies are crucial for predicting and understanding tautomeric equilibria in its potential derivatives. For instance, if a derivative were synthesized containing a keto group adjacent to the aromatic ring, keto-enol tautomerism would be possible. orientjchem.org Computational methods, such as DFT, can be used to:

Calculate the geometries and relative energies of the different tautomeric forms. researchgate.net

Determine the Gibbs free energy difference (ΔG) between tautomers, which allows for the prediction of their equilibrium populations. orientjchem.org

Model the transition states connecting the tautomers to calculate the energy barriers for interconversion. orientjchem.org

Investigate the influence of solvent on tautomeric equilibria using solvation models. researchgate.net Studies have shown that polar solvents can stabilize more polar tautomers. orientjchem.org

These theoretical insights are vital, as different tautomers of a molecule can exhibit distinct chemical and biological properties. nih.govnih.gov

Analytical Chemistry Methodologies for 2,4,5 Trimethoxy Toluene

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2,4,5-Trimethoxy toluene (B28343) from reaction mixtures and for assessing its purity. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. In GC, the separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving optimal separation from isomers and other impurities.

High-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile impurities or when derivatization is not desirable. A common setup for related compounds involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water . Detection is typically achieved using a UV detector, leveraging the aromatic nature of the compound.

Table 1: Illustrative Gas Chromatography Conditions for Trimethoxytoluene Isomers

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | VF-5MS / HP-5 MS |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | Initial 40-60°C, ramped to 220-270°C |

| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |

This table presents typical conditions used for the analysis of trimethoxytoluene isomers and serves as a guide for developing a method for 2,4,5-Trimethoxy toluene.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy (B1213986) protons. The two aromatic protons would appear as singlets due to their distinct chemical environments and lack of adjacent protons for coupling. The methyl group attached to the ring would also produce a singlet. The three methoxy groups would each give rise to a singlet, potentially with slightly different chemical shifts depending on their position on the ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would expect to see ten distinct signals corresponding to the ten carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbon atoms of the aromatic ring typically resonate in the range of 110-160 ppm libretexts.org. The carbons of the methoxy groups would appear further upfield, typically around 55-60 ppm, and the methyl group carbon would be the most upfield signal.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (at C3) | ~6.5 | Singlet |

| Aromatic-H (at C6) | ~6.8 | Singlet |

| Methyl-H | ~2.2 | Singlet |

| Methoxy-H (at C2) | ~3.8 | Singlet |

| Methoxy-H (at C4) | ~3.8 | Singlet |

| Methoxy-H (at C5) | ~3.9 | Singlet |

Predicted values are based on general principles and comparison with isomeric compounds.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. When this compound is analyzed by mass spectrometry, it is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight nih.govscbt.com.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 167, followed by the loss of a carbon monoxide (CO) molecule to yield a fragment at m/z 139. The base peak in the spectrum of its isomers is often the [M-CH₃]⁺ ion at m/z 167 nih.gov. The tropylium ion at m/z 91, characteristic of many toluene derivatives, may also be observed, although its intensity can be low in highly substituted systems youtube.com.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 152 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 139 | [M - CH₃ - CO]⁺ |

Fragmentation patterns are predicted based on the analysis of isomeric and related compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ openstax.org. The aliphatic C-H stretching of the methyl and methoxy groups would appear just below 3000 cm⁻¹ researchgate.net. The presence of the aromatic ring is also confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region openstax.orgvscht.cz. Strong C-O stretching bands from the methoxy groups are expected in the region of 1000-1300 cm⁻¹. Furthermore, the substitution pattern on the benzene (B151609) ring gives rise to characteristic C-H out-of-plane bending bands in the 800-900 cm⁻¹ region, which can help to distinguish it from its isomers openstax.org.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch (Methyl & Methoxy) |

| 1600-1450 | Aromatic C=C Stretch |

| 1300-1000 | C-O Stretch (Methoxy) |

| 900-800 | Aromatic C-H Out-of-Plane Bending |

Characteristic absorption ranges are based on general data for substituted aromatic ethers.

Future Research Trajectories and Potential Advancements

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The synthesis of methoxy-substituted toluenes, including isomers of the target compound, has traditionally relied on multi-step processes that often involve harsh reagents and generate considerable waste. For instance, historical methods for preparing 3,4,5-trimethoxytoluene (B53474), an isomer, have included sulfonation with oleum (B3057394) followed by methylation with dimethyl sulfate (B86663), a process characterized by high energy consumption and severe equipment corrosion google.com. Another route starts from p-cresol (B1678582) and involves bromination and methoxylation, which is a lengthy and complex procedure google.comgoogle.com. The synthesis of 2,4,5-trimethoxybenzaldehyde (B179766), a direct precursor to 2,4,5-trimethoxytoluene, has also involved steps like bromination google.com.

Future research must pivot towards more sustainable and efficient synthetic strategies in line with the principles of green chemistry. Key areas for exploration include:

Catalytic Hydrogenation: A promising green alternative to traditional reduction methods like the Wolff-Kishner-Huang reduction, which uses hydrazine (B178648) hydrate, is catalytic hydrogenation google.com. Research into developing highly selective and reusable catalysts, such as modified skeleton nickel catalysts, could enable the efficient and clean conversion of precursors like 2,4,5-trimethoxybenzaldehyde into the target compound with high yields and minimal byproducts google.com.

Biocatalysis: The use of enzymes or whole-organism biocatalysts presents an opportunity to perform specific chemical transformations under mild conditions, reducing energy use and avoiding hazardous reagents.

Development of One-Pot Syntheses: Consolidating multiple reaction steps into a single pot would significantly improve process efficiency, reduce solvent waste, and minimize purification steps.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents is a core tenet of green chemistry that should be applied to future synthetic designs.

Development of New Pharmacologically Active Derivatives

While the pharmacological profile of 2,4,5-Trimethoxytoluene itself is not extensively studied, its structural motifs are present in a wide range of biologically active molecules. The isomeric 3,4,5-trimethoxytoluene is a crucial intermediate in the synthesis of Coenzyme Q10 and the nootropic drug Idebenone, both of which are known for their antioxidant and neuroprotective properties google.com. This suggests that the trimethoxytoluene scaffold is a promising starting point for the development of new therapeutic agents.

Future research should focus on using 2,4,5-Trimethoxytoluene as a central building block to create libraries of novel compounds. Potential avenues for investigation include:

Neurological Agents: Leveraging the neuroprotective association of its isomer, derivatives of 2,4,5-Trimethoxytoluene could be synthesized and screened for activity against neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Compounds: The trimethoxybenzene moiety is found in various natural products with anti-inflammatory effects. Synthesizing and testing new derivatives for their ability to modulate inflammatory pathways is a logical next step.

Anticancer Agents: Many natural and synthetic compounds with a trimethoxyphenyl group exhibit cytotoxic activity against cancer cell lines. Structure-activity relationship (SAR) studies could guide the design of potent and selective anticancer drug candidates.

Metabolic Disease Modulators: Chalcones, which can contain trimethoxy-substituted rings, have been investigated for anti-obesity and anti-diabetic properties. This provides a rationale for exploring derivatives of 2,4,5-Trimethoxytoluene for activity related to metabolic disorders.

| Therapeutic Area | Rationale / Inspiration | Potential Research Direction |

|---|---|---|

| Neuroprotection | Isomer is a precursor to Idebenone (nootropic) | Synthesis of analogues targeting oxidative stress in neurons |

| Anti-inflammatory | Trimethoxybenzene is a common motif in anti-inflammatory natural products | Screening derivatives for inhibition of inflammatory markers like NO and cytokines |

| Oncology | Trimethoxyphenyl groups are present in known cytotoxic compounds | Design of derivatives to induce apoptosis or inhibit cell proliferation in cancer lines |

| Metabolic Disorders | Related chalcone (B49325) structures show anti-obesity effects | Investigation of derivatives for their impact on glucose metabolism and lipogenesis |

Applications in Advanced Materials and Chemical Synthesis beyond Medicinal Chemistry

The potential utility of 2,4,5-Trimethoxytoluene extends beyond the pharmaceutical realm into advanced materials and broader chemical synthesis. Currently, its non-medicinal applications are largely unexplored, with its isomer 3,4,5-trimethoxytoluene being noted primarily as a model compound for studying chemical reactions sigmaaldrich.com. This represents a significant opportunity for future innovation.

Prospective research directions include:

Organic Electronics: The electron-rich, π-conjugated nature of the aromatic ring makes 2,4,5-Trimethoxytoluene a candidate for designing novel organic semiconductors, conductors, or materials for light-emitting diodes (OLEDs).

Ligand Development for Catalysis: By functionalizing the toluene (B28343) methyl group or the aromatic ring, new ligands can be created. These ligands could coordinate with metal centers to form catalysts for a variety of organic transformations.

Coordination Polymers and MOFs: The synthesis of ligands such as 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene, which has a related core structure, has led to the formation of unique coordination polymers upon reaction with metal ions researchgate.net. Similarly, 2,4,5-Trimethoxytoluene could serve as a precursor to building blocks for Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Specialty Chemical Synthesis: As a versatile substituted aromatic compound, it can serve as a key intermediate or building block in the multi-step synthesis of complex, non-pharmaceutical targets such as dyes, fragrances, or agricultural chemicals.

Interdisciplinary Research Opportunities

The full potential of 2,4,5-Trimethoxytoluene can best be realized through collaborative, interdisciplinary research. The distinct challenges and opportunities associated with this compound create a fertile ground for synergy between different scientific fields.

Chemistry and Materials Science: A partnership between synthetic organic chemists and materials scientists could lead to the design and creation of novel functional materials. Chemists could synthesize derivatives with specific electronic or self-assembly properties, which materials scientists could then fabricate into devices and characterize for performance.

Chemical Engineering and Green Chemistry: To translate novel, environmentally friendly synthetic routes from the laboratory to an industrial scale, collaboration between chemists and chemical engineers is essential. This would involve process optimization, catalyst lifecycle analysis, and ensuring the economic viability of green manufacturing processes.

Computational and Medicinal Chemistry: The development of new pharmacologically active derivatives would be greatly accelerated by combining the efforts of medicinal chemists, who synthesize the molecules, with computational chemists, who can model drug-receptor interactions and predict the activity and properties of virtual compounds before they are made.

Natural Product and Synthetic Chemistry: Investigating the biosynthesis of trimethoxytoluene derivatives in nature could provide inspiration for new synthetic pathways and novel molecular structures with valuable biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,5-Trimethoxy toluene, and how do reaction conditions influence yield?

- Methodological Answer : A common method involves alkylation of 2,6-dimethoxy-4-methylphenol using dimethyl sulfate in the presence of a base (e.g., NaOH) and a solvent like toluene. Refluxing at 90°C for 1 hour, followed by neutralization and purification, yields the product. Optimizing solvent volume and water content can enhance functionalization efficiency . Alternative routes may use methylating agents under inert atmospheres to avoid side reactions.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of techniques:

- GC-MS or HPLC for purity assessment.

- FT-IR to confirm functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- NMR (¹H and ¹³C) to verify substitution patterns (e.g., aromatic proton splitting and methoxy group integration) .

Cross-referencing with thermodynamic databases (e.g., NIST) ensures consistency with known spectra .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits limited water solubility (<0.1 g/100 mL at 22°C) but dissolves moderately in chlorofórm, methanol, and ethyl acetate. For reactions requiring polar aprotic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are viable. Solubility parameters should be validated via phase equilibria studies .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., combustion enthalpy) of this compound compare to structurally related methoxybenzenes?

- Methodological Answer : Combustion experiments at 298.15 K show that 3,4,5-trimethoxy toluene (liquid) has a combustion enthalpy of ~28,640 J/g, slightly higher than 1,2,3-trimethoxybenzene (28,617 J/g). These values are derived from bomb calorimetry under controlled oxygen atmospheres, with corrections for side reactions and phase transitions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Impurities like residual dimethyl sulfate or unreacted phenols may co-elute in chromatographic analyses. Strategies include:

- Derivatization (e.g., silylation for hydroxyl groups) to improve GC separation.

- Tandem MS/MS for selective ion monitoring.

- Standard addition methods to account for matrix effects in quantitative NMR .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Engineering controls : Use fume hoods and inert gas purging to prevent vapor inhalation.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Thermal stability testing via DSC/TGA is recommended to identify decomposition thresholds .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, methoxy groups at positions 2,4,5 direct electrophiles to the para position relative to the methyl group. Solvent effects (e.g., toluene vs. DMF) are modeled using polarizable continuum models (PCM) to refine activation energies .

Q. What role does this compound play in synthesizing bioactive compounds, and how are intermediates characterized?

- Methodological Answer : It serves as a precursor for pharmaceuticals like asaricin (used in traditional medicine) and trimethoxybenzoic acid derivatives. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.